![molecular formula C11H10O3 B3284313 5-Methoxy-7-methyl-4H-chromen-4-one CAS No. 78274-05-2](/img/structure/B3284313.png)
5-Methoxy-7-methyl-4H-chromen-4-one
Overview
Description
5-Methoxy-7-methyl-4H-chromen-4-one is a chemical compound with the molecular formula C₁₇H₁₄O₃ . It belongs to the class of flavonoids and is structurally related to coumarins. The compound exhibits a chromone ring system with a methoxy group at position 5 and a methyl group at position 7. The phenyl group is attached to position 3 of the chromone ring .
Scientific Research Applications
Anti-Cancer Activity
A study on bis-chromenone derivatives, including 5-methoxy-7-methyl-4H-chromen-4-one, revealed their potential anti-cancer properties. These compounds exhibited micromolar level in vitro anti-proliferative activity against various human cancer cell lines, suggesting a promising direction for designing new anticancer agents (Venkateswararao et al., 2014).
DNA Repair Enzyme Imaging in Cancer
Chromen-4-one derivatives have been explored as potential PET agents for imaging the DNA repair enzyme DNA-PK in cancer. Carbon-11-labeled chromen-4-one derivatives, including variants of 5-methoxy-7-methyl-4H-chromen-4-one, have shown promising results in this field (Gao et al., 2012).
Natural Occurrence and Isolation
A new chromone closely related to 5-methoxy-7-methyl-4H-chromen-4-one was isolated from Hymenocallis littoralis Salisb., highlighting the natural occurrence and potential for discovery of similar compounds in nature (Anh et al., 2014).
Antioxidant Properties
A study explored the antioxidant properties of compounds closely related to 5-methoxy-7-methyl-4H-chromen-4-one. These compounds demonstrated significant radical-scavenging capacity, indicating their potential as antioxidants (Marino et al., 2016).
Antimicrobiotic and Anti-Inflammatory Effects
Research on an isoflavone structurally similar to 5-methoxy-7-methyl-4H-chromen-4-one isolated from Belamcanda chinensis suggested antimicrobiotic and anti-inflammatory effects, opening avenues for further exploration of related compounds in these areas (Liu et al., 2008).
Cytotoxic Activity
A compound similar to 5-methoxy-7-methyl-4H-chromen-4-one exhibited cytotoxic activity against the A549 cell line. Such findings point to the potential of chromone derivatives in cancer research (Luo et al., 2020).
Fluorescence Properties
The fluorescence properties of certain chromen-4-one derivatives have been studied for potential applications as fluorogenic sensors. Their performance in protic environments indicates utility in specific chemical and biological imaging contexts (Uchiyama et al., 2006).
Catalysis
Chromenone derivatives have been used in the synthesis of Schiff base metal complexes, showing potential as catalysts for olefin cyclopropanation, a reaction of significance in organic synthesis (Youssef et al., 2010).
Optoelectronic Device Application
A novel derivative of 5-methoxy-7-methyl-4H-chromen-4-one showed promise in optoelectronic device application due to its photophysical properties. This underscores the versatility of chromenone derivatives in material science (Ibrahim et al., 2017).
Phototransformation
Chromenones, including those related to 5-methoxy-7-methyl-4H-chromen-4-one, undergo interesting phototransformations that can lead to novel chemical structures. This has implications in synthetic chemistry and photobiology (Kamboj et al., 2011).
Future Directions
properties
IUPAC Name |
5-methoxy-7-methylchromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-7-5-9(13-2)11-8(12)3-4-14-10(11)6-7/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFBZYOKAKTQIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)C=CO2)C(=C1)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-7-methyl-4H-chromen-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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